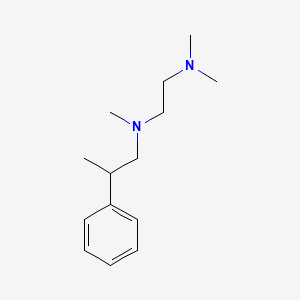
N,N,N'-trimethyl-N'-(2-phenylpropyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N'-trimethyl-N'-(2-phenylpropyl)-1,2-ethanediamine, commonly known as TMEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. TMEA is a chiral compound that belongs to the class of tertiary amines and has a molecular formula of C15H26N2.
Mécanisme D'action
The mechanism of action of TMEA is not fully understood. However, it is believed to act as a central nervous system depressant by binding to specific receptors in the brain. TMEA has been found to interact with both GABA and opioid receptors, which are involved in the regulation of pain, anxiety, and mood.
Biochemical and Physiological Effects:
TMEA has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease blood pressure, reduce pain and inflammation, and improve cognitive function. TMEA has also been found to have antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
TMEA is a relatively stable and easy to synthesize compound, which makes it an attractive candidate for laboratory experiments. However, its limited solubility in water and low bioavailability may pose challenges in its use as a therapeutic agent.
Orientations Futures
There are several potential future directions for the study of TMEA. These include investigating its role in the treatment of neurodegenerative diseases, exploring its potential as an anti-inflammatory agent, and studying its interactions with other neurotransmitter systems. Additionally, further research is needed to elucidate the precise mechanism of action of TMEA and to optimize its pharmacological properties for therapeutic use.
In conclusion, TMEA is a promising compound with significant potential applications in various fields of research. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent.
Méthodes De Synthèse
TMEA can be synthesized through a multistep process involving the reaction of 2-phenylpropanal with nitroethane, followed by reduction and alkylation with trimethylamine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
TMEA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant antihypertensive, anticonvulsant, and analgesic properties. TMEA has also been investigated for its role in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N,N,N'-trimethyl-N'-(2-phenylpropyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-13(14-8-6-5-7-9-14)12-16(4)11-10-15(2)3/h5-9,13H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISCYAIBGTUTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CCN(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)
![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5161124.png)
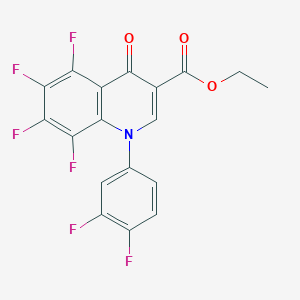
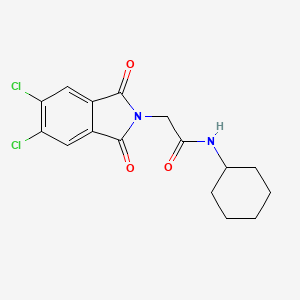
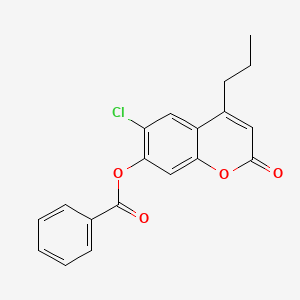
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)
![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)
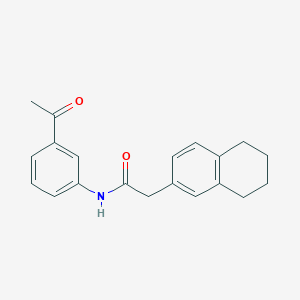
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5161188.png)
![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)

![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide](/img/structure/B5161230.png)
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
